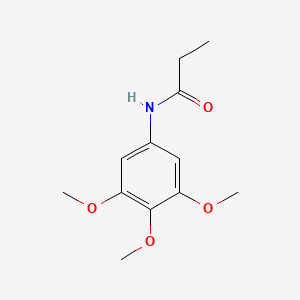

N-(3,4,5-trimethoxyphenyl)propanamide

Description

Contextualization within Trimethoxyphenyl-Containing Chemical Scaffolds

The 3,4,5-trimethoxyphenyl (TMP) group is a crucial pharmacophoric feature found in numerous biologically active natural products and synthetic compounds. nih.gov This structural motif is a key component of potent tubulin polymerization inhibitors such as the natural product Combretastatin (B1194345) A-4 (CA-4). nih.govnih.gov In these molecules, the TMP ring, often referred to as the A-ring, typically occupies a binding pocket on the β-tubulin subunit, mimicking the binding of colchicine (B1669291). nih.govmdpi.com The three methoxy (B1213986) groups are considered important for the interaction with tubulin. mdpi.com

The TMP scaffold is not limited to tubulin inhibitors. Derivatives are found in a wide array of molecules with diverse pharmacological properties. For instance, compounds incorporating the TMP moiety have been investigated for their potential as antibacterial, antifungal, and antidiabetic agents. orientjchem.org The versatility of the TMP group makes it a recurring theme in the design of new therapeutic agents, and N-(3,4,5-trimethoxyphenyl)propanamide represents a fundamental example of this scaffold functionalized with a simple amide chain.

Historical Perspective on Early Research and Discovery

A precise discovery date for this compound is not prominently documented in scientific literature, suggesting it did not emerge from a singular, landmark study. Instead, its synthesis is a logical and straightforward extension of broader research into trimethoxyphenyl derivatives. The parent amine, 3,4,5-trimethoxyaniline (B125895), is a readily available starting material, and its acylation to form various amides is a fundamental chemical transformation.

The impetus for creating such simple amides likely arose from structure-activity relationship (SAR) studies aimed at understanding the minimal structural requirements for the biological activities observed in more complex molecules like colchicine and combretastatins. mdpi.comresearchgate.net Researchers often synthesize libraries of simpler analogs to probe the importance of different structural components. The synthesis of this compound would typically involve the reaction of 3,4,5-trimethoxyaniline with propionyl chloride or propionic anhydride. This type of synthetic exploration is common in medicinal chemistry to develop new drug candidates with improved properties. nih.gov

Significance as a Privileged Structure or Building Block in Medicinal Chemistry

The trimethoxyphenyl group is widely regarded as a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.net This term describes molecular scaffolds that are capable of binding to multiple, distinct biological targets, making them fruitful starting points for drug discovery. The TMP moiety's ability to serve as a potent microtubule-targeting agent by binding to the colchicine site on tubulin is a primary example of its privileged nature. mdpi.comresearchgate.net

Its significance as a building block stems from its frequent appearance in potent anticancer agents. nih.govresearchgate.net Medicinal chemists use the TMP fragment as a reliable anchor point when designing new compounds. By combining it with various linkers and other aromatic or heterocyclic systems, researchers have developed numerous derivatives with high cytotoxic activity against various cancer cell lines. nih.govacs.org The this compound structure itself serves as a simple template or a fragment for the elaboration of more complex and potent molecules. mdpi.com

Overview of Key Research Domains Involving the Compound

The primary research domain for compounds containing the N-(3,4,5-trimethoxyphenyl)amide scaffold is anticancer drug discovery . A significant body of research focuses on designing derivatives that act as antimitotic agents by inhibiting tubulin polymerization. nih.govnih.govresearchgate.net These efforts aim to create compounds that are more potent, have better solubility, or overcome resistance to existing chemotherapy drugs. nih.gov

Beyond tubulin inhibition, the TMP scaffold is explored in other areas of oncology. For example, derivatives have been designed to act as inhibitors of protein kinases (PKs), which are crucial targets in cancer therapy due to their role in cell signaling and proliferation. researchgate.net Some resveratrol (B1683913) analogs incorporating the trimethoxyphenyl group have been investigated for their ability to inhibit ribonucleotide reductase, another important target in cancer treatment. researchgate.net

Furthermore, the broader class of trimethoxy-containing compounds has been investigated for other therapeutic applications, including:

Antimicrobial Activity : Hydrazone derivatives of 3,4,5-trimethoxybenzohydrazide (B1329584) have shown antibacterial and antifungal properties. orientjchem.org

Antiviral Agents : The carbazole (B46965) scaffold, which can be functionalized with trimethoxyphenyl groups, has been identified as a promising core for developing antiviral drugs. researchgate.net

Neurodegenerative Diseases : Synthetic analogues of isopavine alkaloids, which can be derived from related dimethoxyphenyl structures, have been explored for treating conditions like Alzheimer's and Parkinson's disease. mdpi.com

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₄ |

| Molecular Weight | 239.27 g/mol cymitquimica.com |

| IUPAC Name | This compound |

| InChIKey | CUALVRRHODOLGL-UHFFFAOYSA-N cymitquimica.com |

Key Compounds Mentioned

| Compound Name | Significance |

| Combretastatin A-4 (CA-4) | A natural product from the African bush willow, it is a potent inhibitor of tubulin polymerization and a leading example of the importance of the 3,4,5-trimethoxyphenyl moiety. nih.govnih.gov |

| Colchicine | An alkaloid used to treat gout, it is a classic example of a microtubule-destabilizing agent that binds to tubulin. Its structure features a trimethoxyphenyl ring crucial for its activity. nih.govresearchgate.net |

| Resveratrol | A natural stilbenoid whose methoxylated derivatives, often including the trimethoxyphenyl group, have been studied for their antitumor effects. researchgate.net |

| 3,4,5-trimethoxybenzaldehyde (B134019) | A key starting material and chemical intermediate used in the synthesis of various trimethoxyphenyl-containing target molecules, including chalcones and other derivatives. acs.orgscholaris.ca |

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4,5-trimethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-5-11(14)13-8-6-9(15-2)12(17-4)10(7-8)16-3/h6-7H,5H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUALVRRHODOLGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Reaction Pathways

Traditional synthetic approaches to N-(3,4,5-trimethoxyphenyl)propanamide rely on well-established, multi-step sequences that prioritize yield and purity, often employing classical reagents and reaction conditions.

The primary precursor for the trimethoxyphenyl moiety is 3,4,5-trimethoxyaniline (B125895). This aniline (B41778) derivative is typically synthesized from 3,4,5-trimethoxybenzoic acid, which can be derived from the natural product gallic acid through exhaustive methylation.

A common synthetic pathway to 3,4,5-trimethoxyaniline involves a three-step sequence starting from 3,4,5-trimethoxybenzoic acid. researchgate.netcaf.ac.cn This process includes:

Chlorination: The carboxylic acid is converted to its more reactive acyl chloride derivative, 3,4,5-trimethoxybenzoyl chloride. This is often achieved using reagents like thionyl chloride or phosphorus trichloride. researchgate.net

Amidation: The resulting acyl chloride is then reacted with ammonia (B1221849) to form 3,4,5-trimethoxybenzamide. researchgate.netcaf.ac.cn

Hofmann Rearrangement: The amide undergoes a Hofmann rearrangement, a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom, to yield the final 3,4,5-trimethoxyaniline. researchgate.netcaf.ac.cn

The formation of the amide bond is the cornerstone of this compound synthesis. This transformation is one of the most common and crucial reactions in organic chemistry. ucl.ac.ukresearchgate.net The fundamental approach involves the coupling of an amine (3,4,5-trimethoxyaniline) with a carboxylic acid (propanoic acid) or its activated derivative. researchgate.net

The most general method for synthesizing amides involves the activation of the carboxylic acid component. researchgate.net This is often done by converting the carboxylic acid into a more reactive species, such as an acyl chloride, which can then readily react with the amine. researchgate.net

Alternatively, a wide array of coupling reagents are used to facilitate the reaction directly between the carboxylic acid and the amine under milder conditions. bohrium.com These reagents are designed to activate the carboxyl group, making it susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include:

Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). ucl.ac.uk

Onium Salts: Including phosphonium (B103445) salts like Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.ukresearchgate.net

While effective, these stoichiometric activating agents generate significant chemical waste, a drawback that has spurred the development of more atom-economical methods. ucl.ac.ukbohrium.com

The integration of the propanamide linkage onto the 3,4,5-trimethoxyaniline core is typically achieved through a standard acylation reaction. The most direct method involves reacting 3,4,5-trimethoxyaniline with propanoyl chloride in the presence of a base to neutralize the HCl byproduct.

Alternatively, propanoic acid can be coupled directly with 3,4,5-trimethoxyaniline using the amide bond formation strategies discussed previously (Section 2.1.2). The choice of method often depends on the scale of the synthesis, cost of reagents, and desired purity of the final product, this compound. cymitquimica.com The reaction between propionic acid and an amine can also be driven by heating, often to temperatures between 150-200 °C, to remove water and drive the equilibrium towards the amide product. google.com

Table 1: Comparison of General Amide Formation Methods

| Method | Activating Agent/Reagent | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Anhydrous, often with a non-nucleophilic base | High reactivity, fast reaction | Harsh reagents, generates HCl, requires an extra step |

| Coupling Reagents | EDC, HATU, PyBOP | Mild (often room temperature), inert solvent (e.g., DMF, CH₂Cl₂) | High yields, low epimerization, mild conditions ucl.ac.ukresearchgate.net | Poor atom economy, high cost, generates stoichiometric waste ucl.ac.uk |

| Direct Thermal Amidation | None (heat) | High temperatures (150-200 °C) | No activating agent needed, simple | High energy input, may not be suitable for sensitive substrates google.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent an efficient synthetic strategy. While a direct one-pot synthesis of this compound via an MCR is not standard, the 3,4,5-trimethoxyphenyl scaffold can be incorporated into various MCRs. For example, 3,4,5-trimethoxyaniline can serve as the amine component in reactions like the Ugi or Passerini reactions.

Furthermore, related structures can be synthesized using MCRs. For instance, the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea), can utilize 3,4,5-trimethoxybenzaldehyde (B134019) as the aldehyde component to produce complex dihydropyrimidinone derivatives. Similarly, the Hantzsch dihydropyridine (B1217469) synthesis can incorporate this aldehyde. nih.gov These examples highlight the versatility of the trimethoxyphenyl scaffold in building molecular complexity rapidly.

Novel and Green Chemistry Approaches to Synthesis

In response to the growing need for sustainable chemical processes, research has focused on developing greener alternatives to traditional amide synthesis. rsc.orgnumberanalytics.com These methods aim to reduce waste, minimize the use of hazardous substances, and improve atom economy. numberanalytics.com

The development of catalytic methods for amide bond formation is a major goal in green chemistry, as it avoids the use of stoichiometric activating agents. ucl.ac.ukbohrium.com These approaches can be broadly categorized.

Transition-Metal Catalysis: Various transition metals have been shown to catalyze the direct amidation of carboxylic acids or the amidation of esters. numberanalytics.com Boron-based catalysts have also emerged as a significant area of development for the direct amidation of carboxylic acids. bohrium.com

Organocatalysis: Small organic molecules can also catalyze amide bond formation. For example, triphenylphosphine (B44618) has been used in catalytic amounts for the amidation of unactivated carboxylic acids. rsc.org

Biocatalysis: Enzymes like lipases and amidases offer a highly selective and environmentally benign route to amides under mild aqueous conditions. numberanalytics.com This method is particularly valuable for complex molecules where high selectivity is required. numberanalytics.com

Solvent-Free Synthesis: Conducting reactions without a solvent, for example through mechanochemical methods (grinding) or direct heating of reactants, significantly improves the green profile of the synthesis. numberanalytics.comresearchgate.net A solvent-less approach using boric acid as a catalyst for the reaction between a carboxylic acid and urea has been reported as a simple and efficient procedure. researchgate.net

Table 2: Emerging Green Amidation Strategies

| Strategy | Catalyst/Method | Typical Conditions | Key Advantages | Reference |

| Direct Catalytic Amidation | Boron compounds, various transition metals | Varies with catalyst, often milder than thermal methods | High atom economy, avoids stoichiometric activators | bohrium.com |

| Biocatalysis | Lipases, Amidases | Mild, aqueous conditions | High selectivity, environmentally friendly, biodegradable catalyst | numberanalytics.com |

| Solvent-Free Synthesis | Boric Acid / Heat | Trituration followed by direct heating | No hazardous solvents, simple procedure, rapid reaction | researchgate.net |

| Electrosynthesis | Electrochemical cell | Varies with setup | Avoids bulk oxidants/reductants, uses electricity as a "reagent" | rsc.org |

Sustainable Synthetic Route Development

The imperative for greener chemical processes has driven the development of sustainable methods for amide bond formation, directly applicable to the synthesis of this compound. Traditional methods often rely on stoichiometric activating agents, which generate considerable waste. ucl.ac.ukbohrium.com Modern sustainable approaches, in contrast, focus on catalytic and more environmentally benign reaction conditions.

Catalytic methods represent a significant advance in green amide synthesis. sigmaaldrich.com These include:

Dehydrogenative Coupling: Ruthenium-based catalysts can facilitate the direct coupling of alcohols and amines with the liberation of hydrogen gas as the only byproduct. sigmaaldrich.com

Boronic Acid Catalysis: Organocatalytic activation of carboxylic acids using boronic acids allows for waste-free amidations at room temperature. sigmaaldrich.com

Silica-Catalyzed Amidation: Activated silica (B1680970) has been employed as a catalyst for direct amide bond formation, although its scope can be limited with bulky or polar substrates. whiterose.ac.uk

Photocatalysis: Emerging technologies utilizing Covalent Organic Frameworks (COFs) as photocatalysts enable the synthesis of amides from alcohols under mild conditions, such as red-light irradiation. dst.gov.in This method offers high efficiency and catalyst recyclability. dst.gov.in

Enzymatic synthesis provides another green alternative. nih.govrsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the formation of amides from carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This biocatalytic approach often results in high conversions and yields without the need for extensive purification. nih.gov

These sustainable methodologies offer promising routes to this compound, minimizing the environmental impact associated with its synthesis. The choice of method would depend on factors such as substrate availability (propanoic acid vs. propanol) and the desired scale of the reaction.

Derivatization and Functionalization of the this compound Core

The this compound scaffold presents multiple sites for chemical modification, allowing for the generation of diverse derivatives. These modifications can be targeted at the phenyl ring, the propanamide chain, or the amide nitrogen.

Modifications at the Phenyl Ring System

The 3,4,5-trimethoxyphenyl moiety is a key feature of the molecule. Modifications to this ring are typically introduced at the level of the starting material, 3,4,5-trimethoxyaniline. The synthesis of this aniline itself can be achieved from 3,4,5-trimethoxybenzoic acid through processes like decarboxylative nitration followed by reduction. google.com This multi-step synthesis of the aniline precursor offers opportunities to introduce different substituents on the aromatic ring.

Once the this compound is formed, the electron-rich nature of the trimethoxy-substituted phenyl ring makes it susceptible to electrophilic aromatic substitution reactions. However, the conditions for such reactions would need to be carefully controlled to avoid cleavage of the amide bond or demethylation of the methoxy (B1213986) groups.

Substitutions on the Propanamide Chain

The propanamide chain offers several positions for functionalization. The ethyl group (CH₂CH₃) can be modified, for instance, by introducing substituents at the α- or β-positions of the propionyl group. This would typically be achieved by starting with a substituted propanoic acid or its derivative before the amidation reaction. For example, the use of 2-bromopropanoyl chloride would yield an α-bromo derivative, which could then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups. Research on related benzamide (B126) derivatives has shown that the introduction of side chains, such as cycloaminoalkanecarboxylic acids, can be achieved to modulate the properties of the molecule. nih.gov Similarly, functionalized sidechains have been attached to S-acylbenzamide scaffolds to improve their biological activity and metabolic stability. nih.gov

Diversification at the Amide Nitrogen

The amide nitrogen of this compound can also be a point of diversification, primarily through N-alkylation or N-arylation. While direct alkylation of amides can be challenging, modern catalytic methods have been developed to facilitate this transformation. For instance, ruthenium complexes have been used for the N-alkylation of amines with alcohols via a "borrowing hydrogen" strategy, which could potentially be adapted for the N-alkylation of the pre-formed amide. nih.gov

Palladium-catalyzed cross-coupling reactions are a powerful tool for N-arylation. cmu.edu A sequential N-arylation strategy could be envisioned where 3,4,5-trimethoxyaniline is first acylated to form the propanamide, and then a second aryl group is introduced at the nitrogen using a palladium catalyst with appropriate ligands. cmu.edu The choice of ligand is often crucial for the success of such reactions and depends on the electronic properties of the coupling partners. cmu.edu

Analytical Techniques for Reaction Monitoring and Structural Elucidation in Synthetic Studies

A suite of analytical techniques is essential for monitoring the synthesis of this compound and its derivatives, as well as for unequivocally confirming their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides detailed information about the chemical environment of the hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons on the trimethoxyphenyl ring, the protons of the three methoxy groups, the N-H proton of the amide, and the methylene (B1212753) and methyl protons of the propanamide chain. docbrown.infoyoutube.com The splitting patterns (e.g., a triplet for the methyl group and a quartet for the methylene group of the propanamide chain) would confirm the connectivity. youtube.com

¹³C NMR: This provides information on the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbon of the amide, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), the methoxy carbons, and the carbons of the propanamide chain.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups. The IR spectrum of this compound would be characterized by:

A strong absorption band for the C=O stretching vibration of the amide group, typically in the region of 1640-1690 cm⁻¹. pearson.comdocbrown.info

An N-H stretching vibration, which may appear as a single or double peak around 3200-3500 cm⁻¹. pearson.comdocbrown.info

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

C-O stretching vibrations for the methoxy groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₂H₁₇NO₄). The fragmentation pattern would likely involve cleavage of the amide bond, leading to fragments corresponding to the trimethoxyphenylamine cation and the propanoyl cation. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophoric Features within the N-(3,4,5-trimethoxyphenyl)propanamide Scaffold

The this compound scaffold possesses distinct pharmacophoric features that are essential for its biological activity. A pharmacophore represents the three-dimensional arrangement of functional groups necessary for molecular interactions with a specific biological target. For compounds incorporating this scaffold, the key features generally include:

The 3,4,5-trimethoxyphenyl (TMP) moiety: This group is a recurring motif in compounds targeting tubulin polymerization. nih.gov The three methoxy (B1213986) groups on the phenyl ring are critical for binding affinity. nih.gov

The propanamide linker: This portion of the molecule connects the TMP group to other chemical moieties and its length and flexibility can significantly influence biological activity. nih.gov

Studies on various derivatives have highlighted the importance of these features. For example, in a series of pyrrolizine derivatives, the presence of a 3,4,5-trimethoxybenzoyl moiety was found to be favorable for high cytotoxic outcomes. nih.gov Similarly, the 3-(3,4,5-trimethoxyphenyl)-1-oxo-2-propene pharmacophore has been identified as a potent agent in reversing multidrug resistance in cancer cells. nih.gov

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of compounds containing the this compound scaffold can be finely tuned by altering the substituents on the molecule. These modifications can influence the electronic properties, steric profile, and lipophilicity of the compound, thereby affecting its interaction with biological targets.

The electronic nature of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), plays a significant role in modulating biological activity. wikipedia.org

Electron-Donating Groups (EDGs): These groups, such as methoxy (-OCH3) or amino (-NH2) groups, can increase the electron density of the aromatic ring through resonance or inductive effects. wikipedia.orgucalgary.ca This can enhance the nucleophilicity of the ring, potentially influencing its interaction with electrophilic sites on a biological target. wikipedia.org For instance, the three methoxy groups on the phenyl ring of the this compound scaffold are considered crucial for its activity in many contexts. nih.gov The introduction of additional EDGs can further modulate this activity. researchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO2) or cyano (-CN) groups decrease the electron density of the aromatic ring. ucalgary.carsc.org This can make the ring less nucleophilic and can influence binding interactions through different mechanisms. wikipedia.org In some cases, the introduction of EWGs can lead to a decrease or a change in the type of biological activity observed. rsc.org For example, in a study of pyrrolizine derivatives, the presence of electron-withdrawing atoms on a phenyl ring attached to the core scaffold was favored for high cytotoxic outcomes. nih.gov

The position of these substituents also has a profound impact on their electronic influence. rsc.org

The size and shape of substituents can introduce steric hindrance, which can either be detrimental or beneficial to biological activity. Large, bulky groups can prevent the molecule from adopting the optimal conformation for binding to its target. unacademy.com However, in some cases, steric bulk can enhance selectivity or prevent unwanted metabolic reactions.

The conformation of the this compound scaffold and its analogs is crucial for their biological function. mdpi.com The molecule can adopt different three-dimensional arrangements by rotation around its single bonds. unacademy.com Computational methods are often employed to predict the most stable conformations and how different substituents might influence these preferences. mdpi.comchemrxiv.org The relative orientation of the trimethoxyphenyl ring and the propanamide side chain can significantly affect the molecule's ability to fit into a binding pocket. unacademy.com

Hydrogen bonding is another crucial intermolecular interaction that governs drug-receptor binding. The amide group in the propanamide linker is a key hydrogen bond donor and acceptor. The oxygen atoms of the methoxy groups on the trimethoxyphenyl ring can also act as hydrogen bond acceptors. Modifications to the scaffold that alter the number or strength of these hydrogen bond donors and acceptors can have a profound impact on biological activity. nih.gov

Positional Isomerism and Stereochemical Considerations in Activity Modulation

The arrangement of substituents on the aromatic ring (positional isomerism) and the three-dimensional arrangement of atoms (stereochemistry) are critical factors that can dramatically alter the biological activity of this compound derivatives.

For example, moving the methoxy groups from the 3,4,5-positions to other positions on the phenyl ring would likely have a significant impact on the molecule's ability to bind to its target, as the specific substitution pattern is often crucial for activity. nih.gov

Furthermore, if a chiral center is introduced into the molecule, the different enantiomers can exhibit vastly different biological activities. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. For instance, in a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, the (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer, highlighting the importance of stereochemistry for activity. researchgate.net

Rational Design Strategies for Enhanced Biological Performance

Rational drug design aims to develop new drugs based on a detailed understanding of their biological targets and chemical properties. azolifesciences.comresearchgate.netresearchgate.net For the this compound scaffold, several rational design strategies can be employed to enhance its biological performance:

Scaffold Hopping: This strategy involves replacing the core scaffold of a known active compound with a structurally different but functionally similar one. researchgate.net For example, the N-benzyl-3,4,5-trimethoxyaniline scaffold has been used as a starting point for scaffold hopping to generate novel anticancer agents. researchgate.net This can lead to compounds with improved properties, such as better selectivity or reduced toxicity.

Bioisosteric Replacement: This involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. wikipedia.org For example, an amide bond could be replaced with a thioamide or a urea (B33335) group to alter hydrogen bonding capabilities and metabolic stability. nih.gov Similarly, a phenyl ring could be replaced by a different aromatic ring like a thiophene (B33073) or pyridine (B92270) to improve efficacy or pharmacokinetic properties. wikipedia.org

Structure-Based and Ligand-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based drug design can be used to design molecules that fit precisely into the binding site. azolifesciences.com If the target structure is unknown, ligand-based approaches, such as developing a pharmacophore model from a series of active compounds, can guide the design of new analogs. azolifesciences.com

These design strategies, often aided by computational modeling, allow for the systematic optimization of the this compound scaffold to develop more potent and selective therapeutic agents. u-strasbg.frnih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at identifying structurally novel compounds that retain or improve upon the biological activity of a parent molecule. bhsai.orgdrughunter.com These approaches are particularly valuable for navigating intellectual property landscapes and mitigating undesirable physicochemical or pharmacokinetic properties. drughunter.com

Scaffold Hopping

Scaffold hopping involves the replacement of a molecule's core structure, or scaffold, with a functionally equivalent but structurally distinct one. uniroma1.it This technique aims to preserve the key pharmacophoric features responsible for biological activity while exploring new chemical space. chemrxiv.org A notable example involves the scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline, a compound structurally related to the this compound core. In one study, this strategy led to the synthesis of 5,6,7-trimethoxyflavan derivatives. nih.govresearchgate.net This transformation replaced the acyclic N-benzyl aniline (B41778) core with a cyclic flavan (B184786) scaffold, while retaining the critical trimethoxy substitution pattern. The resulting compounds, such as 8q and 8e , demonstrated broad-spectrum anticancer activity, validating the utility of the flavan ring system as a viable bioisostere for the original open-chain scaffold. nih.govresearchgate.net

Bioisosteric Replacements

Bioisosterism refers to the substitution of an atom or group with another that possesses similar physical or chemical properties, leading to comparable biological effects. cambridgemedchemconsulting.com The 3,4,5-trimethoxyphenyl (TMP) group is a frequent target for such modifications. While the TMP moiety is often crucial for high-affinity binding to targets like tubulin, attempts to alter it can sometimes lead to significantly reduced potency. nih.gov For instance, adding or removing a methoxy group from the TMP ring in certain compounds has been shown to impair antimitotic activity by more than tenfold. nih.gov

However, successful bioisosteric replacements have been documented. The goal is often to create a new molecule with similar biological properties but with improved characteristics such as metabolic stability or altered pharmacokinetics. cambridgemedchemconsulting.com For example, in analogues of Combretastatin (B1194345) A-4 (CA-4), another well-known compound featuring a TMP ring, the isosteric replacement of the TMP group with a cambridgemedchemconsulting.comdrughunter.comdioxole or nih.govcambridgemedchemconsulting.comdioxane ring did not cause a significant loss of antimitotic activity. nih.gov This suggests that these heterocyclic systems can effectively mimic the spatial and electronic arrangement of the TMP moiety.

The following table summarizes key findings from studies on bioisosteric replacements for the trimethoxyphenyl group in related compounds.

| Parent Scaffold | Original Group | Bioisosteric Replacement | Effect on Activity | Reference |

| Combretastatin A-4 (CA-4) | 3,4,5-Trimethoxyphenyl | cambridgemedchemconsulting.comdrughunter.comDioxole | Maintained antimitotic activity | nih.gov |

| Combretastatin A-4 (CA-4) | 3,4,5-Trimethoxyphenyl | nih.govcambridgemedchemconsulting.comDioxane | Maintained antimitotic activity | nih.gov |

| Colchicine (B1669291) Analogue | 3,4,5-Trimethoxyphenyl | cambridgemedchemconsulting.comdrughunter.comDioxole (Cornigerine) | Equipotent antimitotic activity | nih.gov |

Fragment-Based Drug Design (FBDD) Principles Applied to the Core

Fragment-Based Drug Design (FBDD) has become a prominent strategy for identifying lead compounds. youtube.com It begins with the screening of small, low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to a biological target. researchgate.netvu.nl These initial hits then serve as starting points for optimization, where they are grown, linked, or merged to create more potent, drug-like molecules. youtube.comnih.gov

The this compound core can be conceptually deconstructed into its constituent fragments for FBDD applications. The primary fragments would be the 3,4,5-trimethoxyphenyl group and the propanamide linker .

Deconstruction-Reconstruction: A key FBDD strategy is the deconstruction of known active ligands into a fragment library, followed by their reconstruction into novel combinations. nih.govnih.gov The 3,4,5-trimethoxyphenyl moiety can be considered a "privileged fragment" due to its presence in numerous bioactive molecules. nih.gov In an FBDD campaign, this fragment could be identified in an initial screen and then combined with other fragments that bind to adjacent pockets on the target protein. This allows for the assembly of novel molecules that retain the crucial trimethoxyphenyl interaction while exploring diverse side chains and alternative scaffolds. nih.gov

Fragment Growing: Once a fragment like the trimethoxyphenyl group is identified as a binder, the "fragment growing" strategy can be applied. youtube.com This involves designing and synthesizing derivatives that extend from the core fragment into nearby binding pockets of the target protein. For the this compound core, this could involve modifying the propanamide portion, adding substituents to the phenyl ring (if tolerated), or extending the alkyl chain of the amide. The efficiency of this process is often monitored using metrics like ligand efficiency (LE), which relates binding energy to the number of non-hydrogen atoms. youtube.com

The table below illustrates the conceptual application of FBDD principles to the this compound scaffold.

| FBDD Principle | Core Fragment | Strategy | Potential Outcome | Reference |

| Deconstruction | 3,4,5-Trimethoxyphenyl | Identify as a privileged fragment from known ligands. | Creation of a fragment library for screening against new targets. | nih.gov |

| Reconstruction | 3,4,5-Trimethoxyphenyl + Other Fragments | Combine the TMP fragment with other identified binding fragments. | Generation of novel scaffolds with potentially improved druggability. | nih.gov |

| Fragment Growing | Propanamide linker | Extend the linker or attach different chemical groups. | Exploration of adjacent binding pockets to increase potency and selectivity. | youtube.com |

Linker Optimization and Scaffold Extension

The linker region—in this case, the propanamide unit—plays a critical role in correctly positioning the terminal groups for optimal interaction with the target. Modifying the linker's length, rigidity, and chemical nature, as well as extending the scaffold, are key optimization strategies.

Linker Optimization

Studies on related compounds have shown that even subtle changes to the linker can have a significant impact on activity. In one study of chalcone-trimethoxycinnamide hybrids, the replacement of a 3,4,5-trimethoxycinnamoyl group with a 3,4,5-trimethoxyphenyl group (effectively shortening the linker and removing an enone moiety) led to a reduction in antiproliferative activity. mdpi.com This suggests the α,β-unsaturated nature of the cinnamoyl linker was important for the activity of that particular series. mdpi.com

Another key linker modification is isosteric replacement. The substitution of a standard amide linker with a "retro-amide" (reversing the N-H and C=O components) can alter hydrogen bonding patterns and metabolic stability. mdpi.com For a series of chalcone (B49325) derivatives, this isosteric substitution proved favorable, whereas for related flavone (B191248) derivatives, it had no significant effect on activity, highlighting the context-dependent nature of such modifications. mdpi.com

Scaffold Extension

Scaffold extension involves adding new chemical moieties to the core structure to probe for additional interactions with the target protein. This was explored in a series of TRPV1 antagonists based on a 2-(4-methylsulfonylaminophenyl) propanamide scaffold. researchgate.net While the A-region (phenyl ring) was different, the principles of modifying the B-region (propanamide) and C-region (the terminal benzyl (B1604629) group) are directly applicable. Researchers investigated replacing the terminal benzyl group with various 4-substituted phenyl, aryl alkyl, and diaryl alkyl derivatives. researchgate.net These extensions into the binding pocket led to variations in activity, with some modifications providing an enhancement in potency. For example, introducing a cyclopentyl group at a specific position enhanced activity, while a larger cyclohexyl group was less favorable. researchgate.net

The following table details examples of linker and scaffold modifications in related structures.

| Compound Series | Modification Type | Specific Change | Observed Effect on Activity | Reference |

| Chalcone-Hybrids | Linker Isosterism | Amide replaced with retro-amide | Favorable for activity | mdpi.com |

| Chalcone-Hybrids | Linker Modification | 3,4,5-trimethoxycinnamoyl replaced with 3,4,5-trimethoxyphenyl | Reduction in activity | mdpi.com |

| TRPV1 Antagonists | Scaffold Extension | Replacement of terminal benzyl with various aryl alkyl groups | Activity varied depending on the size and nature of the extension group | researchgate.net |

Mechanistic Insights into Biological Activity Preclinical Research

Investigation of Molecular Targets and Pathways

The 3,4,5-trimethoxyphenyl (TMP) moiety is a recognized structural feature in a multitude of biologically active compounds. Its presence often confers potent inhibitory activity through specific molecular interactions.

The TMP group is a cornerstone of several potent enzyme inhibitors, most notably in the context of Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, making it a key target for antimicrobial and anticancer therapies. nih.govmdpi.com

Dihydrofolate Reductase (DHFR) Inhibition : DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines and thymidine, which are vital for DNA replication and cell growth. mdpi.com Inhibition of DHFR disrupts these processes, leading to cell death. nih.gov The antibacterial agent Trimethoprim, which features a 3,4,5-trimethoxybenzyl group, is a classic example of a selective DHFR inhibitor. mdpi.com While methotrexate (B535133) is a powerful but non-selective DHFR inhibitor used in cancer chemotherapy, the TMP moiety has been a key component in the design of more selective inhibitors. nih.govmdpi.com The development of resistance to existing drugs like methotrexate has spurred the creation of new analogs, with the TMP group often retained for its effective binding within the enzyme's active site. mdpi.com

Kinase Inhibition : The inhibition of protein kinases is a major strategy in cancer therapy. While the TMP group is more famously associated with tubulin and DHFR, some studies have explored its role in kinase inhibition. For instance, research into the inhibition of Protein Kinase CK2, a target in cancer treatment, has shown that altering its activity can affect the levels of other key enzymes like DHFR. frontiersin.org Although direct, specific studies on N-(3,4,5-trimethoxyphenyl)propanamide as a kinase inhibitor are not prominent, the modular nature of kinase inhibitor design suggests that the TMP scaffold could be incorporated into novel structures targeting these enzymes.

The ability of a compound to modulate cellular receptors is a key mechanism of action for many drugs. This involves binding to a receptor to either activate or block its function. While the TMP moiety is a component in some molecules investigated for receptor activity, such as certain serotonin (B10506) receptor ligands, this is not its most widely studied mechanism. unimi.itnih.gov For instance, studies on cannabinoid receptor type-1 (CB1R) have explored derivatives that can act as allosteric modulators, but these are structurally distinct from this compound. unimi.it Similarly, investigations into TRP channels involve complex ligands where the specific contribution of a TMP group would be part of a larger pharmacophore. nih.gov

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is linked to numerous diseases, including cancer. nih.govnih.gov The disruption of specific PPIs has emerged as a promising, albeit challenging, therapeutic strategy. nih.govfrontiersin.org The large, flat surfaces of PPI interfaces often make them difficult to target with small molecules. frontiersin.org There is limited specific preclinical research available that characterizes this compound as a disruptor of protein-protein interactions. This area of drug discovery often requires complex molecules, such as peptidomimetics or macrocycles, to effectively inhibit these extensive interfaces. frontiersin.orgdrugdiscoverychemistry.com

One of the most significant and well-documented roles of the 3,4,5-trimethoxyphenyl group is the modulation of cytoskeletal dynamics, specifically through the inhibition of tubulin polymerization. cytoskeleton.com Microtubules, which are polymers of α/β tubulin heterodimers, are essential for cell division, motility, and morphology. cytoskeleton.com Their disruption is a validated strategy for cancer treatment.

The TMP moiety is a key feature of many compounds that bind to the colchicine (B1669291) binding site on β-tubulin. mdpi.com This binding prevents the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle required for cell division. researchgate.net This action leads to a halt in the cell cycle and ultimately triggers cell death. mdpi.commdpi.com

Numerous studies on compounds structurally related to this compound, such as chalcones and combretastatin (B1194345) analogues, have confirmed the importance of the TMP group for this activity. mdpi.comnih.gov Structure-activity relationship (SAR) analyses consistently show that the 3,4,5-trimethoxy substitution pattern on an aromatic ring is highly favorable for potent tubulin interaction and antiproliferative effects. mdpi.commdpi.com

| Compound Class | Key Structural Feature | Mechanism of Action | Reference |

|---|---|---|---|

| Combretastatin Analogues | 3,4,5-Trimethoxyphenyl Ring | Inhibits tubulin polymerization by binding to the colchicine site. | nih.govnih.gov |

| Chalcone (B49325) Derivatives | 3,4,5-Trimethoxyphenyl Ring | Disrupts microtubule dynamics and inhibits tubulin polymerization. | mdpi.commdpi.com |

| Arylthioindoles | 3,4,5-Trimethoxyphenyl Ring (in some series) | Potent inhibitors of tubulin assembly via the colchicine site. | mdpi.com |

| Substituted Pyridines | 3,4,5-Trimethoxyphenyl Group | Potently inhibits tubulin polymerization. | nih.gov |

Cellular Responses and Phenotypic Effects in In Vitro Models

The molecular activities of compounds containing the 3,4,5-trimethoxyphenyl group translate into distinct and measurable effects on cancer cells in laboratory settings.

A direct consequence of inhibiting tubulin polymerization is the disruption of the cell cycle. nih.gov By preventing the formation of a functional mitotic spindle, these agents cause cells to arrest in the G2/M (Gap 2/Mitosis) phase of the cell cycle. nih.govnih.gov This prolonged mitotic arrest acts as a signal that triggers the intrinsic pathway of apoptosis, or programmed cell death. waocp.org

Preclinical studies on various cancer cell lines have repeatedly demonstrated this effect for compounds containing the TMP moiety. For example, a ciprofloxacin (B1669076) chalcone hybrid featuring the 3,4,5-trimethoxy group was shown to cause a reduction in the viability of HepG2 (liver cancer) and MCF7 (breast cancer) cells, inducing cell cycle arrest at the G2/M stage and promoting apoptosis. nih.govwaocp.org Similarly, novel pyridine (B92270) derivatives with a TMP group exhibited potent antiproliferative activity against HeLa (cervical cancer), MCF-7, and A549 (lung cancer) cells, which was directly linked to their ability to cause G2/M phase arrest and induce apoptosis. nih.gov

| Compound Type | Cell Line(s) | Observed Cellular Effect | Reference |

|---|---|---|---|

| 3,4,5-Trimethoxy Chalcone Hybrid | HepG2, MCF7 | Concentration-dependent reduction in cell viability, cell cycle arrest at G2/M phase, and induction of pre-G1 apoptosis. | nih.govwaocp.org |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | HeLa, MCF-7, A549 | Potent antiproliferative activity, G2/M phase cell cycle arrest, and apoptosis. | nih.gov |

| Hydroxynaphthanilides (Related Anilides) | THP-1 (Leukemia), MCF-7 | Antiproliferative activity, cell accumulation in G1 phase, and induction of apoptosis. | mdpi.com |

Growth Inhibition and Antiproliferative Activity in Cell Culture

The 3,4,5-trimethoxyphenyl moiety is a key structural feature found in a variety of compounds that exhibit significant growth inhibitory and antiproliferative effects across numerous cancer cell lines. The primary mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. enamine.netnih.gov

Derivatives incorporating the 3,4,5-trimethoxyphenyl group have demonstrated potent activity by targeting tubulin polymerization. nih.gov For instance, certain heterocyclic compounds with this moiety act as tubulin polymerization inhibitors by binding to the colchicine site, which leads to the destabilization of microtubules. enamine.net This disruption of the microtubule network is a critical event that triggers cell cycle arrest, predominantly at the G2/M phase. enamine.netnih.gov The inability of the cell to form a proper mitotic spindle prevents cell division and ultimately leads to programmed cell death, or apoptosis. nih.govresearchgate.net

The antiproliferative effects are not limited to a single cancer type. Studies have shown efficacy in cell lines derived from gastric cancer (MGC-803), colorectal cancer (HCT116), breast cancer (MCF7), and liver cancer (HepG2). enamine.netnih.govchampionsoncology.com For example, a ciprofloxacin chalcone hybrid containing the 3,4,5-trimethoxy group induced a concentration and time-dependent reduction in the viability of both HepG2 and MCF7 cells. championsoncology.com This was associated with cell cycle arrest at the G2/M stage and a significant increase in apoptosis. championsoncology.com

Furthermore, some analogs have been shown to overcome multidrug resistance, a major challenge in cancer therapy. researchgate.net These compounds can display selective toxicity, being more potent against malignant cells than normal cells, and induce apoptosis through the activation of key executioner enzymes like caspase-3. researchgate.net The growth inhibitory effects of various compounds featuring the 3,4,5-trimethoxyphenyl group are detailed in the table below.

Table 1: Antiproliferative Activity of this compound Analogs and Related Compounds in Cancer Cell Lines

| Compound Class | Specific Compound Example | Cell Line | IC50 / GI50 | Observed Mechanism of Action | Reference |

|---|---|---|---|---|---|

| Benzo[d]oxazol-2-ylthio acetamide | 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide | MGC-803 | 0.45 µM | Tubulin polymerization inhibition, G2/M phase arrest, Apoptosis | enamine.net |

| Pyrrolizine benzamide (B126) derivative | Compound 16a | MCF-7 | 0.52 µM | Tubulin polymerization inhibition, G2/M phase arrest, Apoptosis | nih.gov |

| Pyrrolizine benzamide derivative | Compound 16b | MCF-7 | 0.81 µM | Tubulin polymerization inhibition, G2/M phase arrest, Apoptosis | nih.gov |

| Pyrrolizine benzamide derivative | Compound 16d | MCF-7 | 1.05 µM | Tubulin polymerization inhibition, G2/M phase arrest, Apoptosis | nih.gov |

| Stilbenoid | 3,4,5-trimethoxy-4'-bromo-cis-stilbene | A549 (Lung Cancer) | 0.03 µM | G2/M phase arrest, Apoptosis, p53 elevation | nih.gov |

| Ciprofloxacin Chalcone Hybrid | CCH | HepG2 | 22 µg/mL (24h) | G2/M arrest, Apoptosis, p53 up-regulation | championsoncology.com |

| Ciprofloxacin Chalcone Hybrid | CCH | MCF-7 | 54 µg/mL (24h) | G2/M arrest, Apoptosis, p53 up-regulation | championsoncology.com |

Differentiation and Cell Lineage Effects

Currently, there is limited specific research available on the direct effects of this compound on cell differentiation and lineage commitment. However, studies on structurally related molecules provide some context. For example, 3,5-dimethoxy-(4-methoxyphenyl)benzamide (DMPB), a derivative of resveratrol (B1683913), has been shown to suppress the hormone-induced differentiation of 3T3-L1 preadipocytes into mature adipocytes. nih.gov This effect was linked to the downregulation of key adipogenic proteins like fatty acid synthase and a decrease in PPAR-gamma transcription activity. nih.gov In a different context, neuropeptide substance P was found to promote the proliferation of adult pancreatic ductal cells but did not induce their differentiation into β-cells. researchgate.netnih.gov These findings highlight that while compounds with similar structural motifs may influence cellular development, direct evidence for this compound is not yet established in the scientific literature.

Immunomodulatory Effects on Immune Cells

The immunomodulatory properties of compounds containing the 3,4,5-trimethoxyphenyl group have been investigated, particularly in the context of inflammation. These molecules can influence the function of key immune cells such as macrophages and lymphocytes.

Studies on methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC), a related phenylpropanoid, demonstrated significant anti-inflammatory effects in RAW264.7 macrophages. researchgate.net MTC was shown to suppress the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in macrophages stimulated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). researchgate.net This suppression of inflammatory mediators suggests a direct modulatory effect on macrophage activation. In a co-culture model of macrophages and adipocytes, MTC also reduced the secretion of inflammatory chemokines like MCP-1 and RANTES, which are crucial for recruiting other immune cells to sites of inflammation. researchgate.net

Similarly, other related compounds have been shown to inhibit inflammatory cytokine production in monocyte/macrophage-like cells. nih.gov The mechanism often involves targeting key signaling pathways that regulate inflammatory responses. nih.gov While direct studies on this compound are scarce, the activity of these related compounds suggests a potential for it to modulate immune cell functions, particularly in dampening inflammatory responses mediated by macrophages. researchgate.netnih.gov Further research is needed to delineate the specific effects of this compound on different immune cell populations, such as T cells and NK cells, and to understand its impact on the broader tumor microenvironment. mdpi.com

Antioxidant and Anti-inflammatory Cellular Mechanisms

Compounds featuring the 3,4,5-trimethoxyphenyl functional group have been shown to exert antioxidant and anti-inflammatory effects through the modulation of key cellular signaling pathways.

A primary mechanism underlying the anti-inflammatory activity is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. researchgate.netnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net For instance, ethyl 3',4',5'-trimethoxythionocinnamate (ETMTC) was found to inhibit the TNF-α-induced activation and nuclear translocation of NF-κB in endothelial cells. nih.gov This was achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, through the inhibition of IκB kinase (IKK) activity. nih.gov Similarly, methyl 3,4,5-trimethoxycinnamate (MTC) suppressed NF-κB DNA binding and its transcriptional activity in macrophages. researchgate.net The constitutive activity of NF-κB in many tumors is also maintained by another signaling protein, STAT3, suggesting a potential point of crosstalk that could be targeted. nih.gov

In addition to NF-κB inhibition, these compounds can activate the nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. researchgate.netnih.gov Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), driving the expression of a suite of protective antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCLM), and NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.netnih.gov ETMTC and MTC have both been demonstrated to activate Nrf2 and enhance ARE-luciferase activity, thereby bolstering the cell's endogenous antioxidant defenses. researchgate.netnih.gov This dual action of inhibiting pro-inflammatory pathways like NF-κB while simultaneously boosting the Nrf2-mediated antioxidant response provides a comprehensive mechanism for combating inflammation and oxidative stress at the cellular level.

Preclinical Efficacy in In Vivo Disease Models (Mechanism-Focused)

Assessment in Animal Models for Specific Disease Pathways (e.g., oncology, infectious disease)

While in vitro studies have shown the promise of compounds containing the 3,4,5-trimethoxyphenyl moiety, specific in vivo efficacy data for this compound is not extensively reported in the available scientific literature. Preclinical assessment of novel therapeutic agents typically relies on various animal models to evaluate efficacy and understand the mechanism of action in a whole-organism context. enamine.netprobiocdmo.com

In oncology, the gold standard for preclinical evaluation involves using immunocompromised mouse models, such as athymic nude or SCID mice, to host human cancer cell line-derived xenografts (CDX) or patient-derived xenografts (PDX). championsoncology.comnih.govnih.gov These models allow for the assessment of a compound's ability to inhibit tumor growth (TGI) in a setting that can partly recapitulate human cancer biology. championsoncology.comnih.gov For compounds intended to modulate the immune system, syngeneic models, which involve transplanting murine tumor cells into immunocompetent mice, are essential as they possess a functional immune system. enamine.netchampionsoncology.com

Biomarker Identification and Validation in Preclinical Systems

The identification of reliable biomarkers is a critical component of drug development, enabling the assessment of target engagement, pharmacodynamic activity, and patient stratification. championsoncology.com For this compound, there is currently no specific, validated biomarker reported in the literature from preclinical systems.

In preclinical in vivo studies, biomarker discovery often involves endpoint analyses of tumor tissue and plasma. championsoncology.com Common approaches include next-generation sequencing (NGS) to identify genetic markers of response or resistance, and flow cytometry or Luminex assays to quantify changes in immune cell populations or cytokine levels in response to treatment. championsoncology.com Given that a primary mechanism of action for related 3,4,5-trimethoxyphenyl compounds is the disruption of microtubules and G2/M arrest, potential pharmacodynamic biomarkers could include the measurement of cell cycle markers (e.g., phosphorylated histone H3) or markers of apoptosis (e.g., cleaved caspase-3) in tumor tissue following treatment. Similarly, given the anti-inflammatory and antioxidant properties observed in related molecules, changes in the levels of inflammatory cytokines or Nrf2-regulated antioxidant enzymes could also serve as potential biomarkers. researchgate.netnih.gov

However, without specific in vivo studies on this compound, the identification and validation of such biomarkers remain speculative. Further mechanism-focused preclinical studies are required to discover and validate robust biomarkers that correlate with the biological activity of this specific compound.

Resistance Mechanisms and Strategies to Overcome Them in Preclinical Models

While direct preclinical research on resistance mechanisms specifically against this compound is not extensively documented in publicly available literature, the compound's structural similarity to other colchicine-binding site inhibitors allows for an informed discussion of potential resistance pathways. Research on microtubule-destabilizing agents with a 3,4,5-trimethoxyphenyl moiety suggests that resistance in preclinical models can arise from several key mechanisms. nih.govnih.gov

One of the primary mechanisms of resistance to microtubule-targeting agents involves alterations in the target protein, tubulin. oaepublish.compolito.it This can manifest as mutations in the genes encoding α- or β-tubulin subunits, which may decrease the binding affinity of the drug to its site on the tubulin heterodimer. polito.itplos.org Specifically for colchicine-site inhibitors, mutations within the binding pocket can sterically hinder or alter the electrostatic interactions necessary for potent inhibitory activity. polito.itplos.org Furthermore, changes in the expression levels of different tubulin isotypes, particularly the overexpression of the βIII-tubulin isotype, have been strongly associated with resistance to various microtubule inhibitors in cancer cells. nih.govtandfonline.comnih.gov

Another significant factor contributing to resistance is the increased efflux of the drug from cancer cells, a phenomenon often mediated by ATP-binding cassette (ABC) transporters. nih.govnih.gov P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-characterized efflux pump that can actively transport a wide range of chemotherapeutic agents, including many microtubule inhibitors, out of the cell, thereby reducing their intracellular concentration and efficacy. nih.govnih.govresearchgate.net Preclinical models of resistant tumors frequently exhibit overexpression of P-gp. nih.gov

Strategies to circumvent these resistance mechanisms are a major focus of preclinical research. One approach is the development of novel compounds that are less susceptible to existing resistance mechanisms. For instance, some colchicine-binding site inhibitors have been specifically designed to overcome P-gp-mediated efflux. nih.govacs.org

Combination therapy represents another promising strategy. The co-administration of microtubule-stabilizing agents with inhibitors of angiogenesis, such as bevacizumab or everolimus, has been shown to be effective in overcoming resistance in preclinical tumor models. nih.gov Targeting different cellular pathways simultaneously can create synthetic lethalities and reduce the likelihood of resistance emerging. The use of agents that directly inhibit P-gp has also been explored to restore sensitivity to chemotherapeutic drugs. mdpi.com

The table below summarizes key preclinical findings related to resistance mechanisms against colchicine-binding site inhibitors and strategies to overcome them.

| Resistance Mechanism | Preclinical Model/Finding | Strategy to Overcome | Supporting Evidence |

| Tubulin Alterations | In silico models show that specific amino acid substitutions in the β-tubulin colchicine-binding site, such as A248T and M257V, can significantly reduce drug binding energy. plos.org | Development of novel analogs with modified structures to accommodate or bypass these mutations. nih.gov | Computational docking studies and synthesis of new derivatives show improved potency against resistant cell lines. polito.itnih.gov |

| Overexpression of the βIII-tubulin isotype is linked to resistance to taxanes and other microtubule inhibitors in various cancer cell lines. nih.govnih.gov | Use of colchicine-binding site inhibitors, which have been shown to be effective against cells overexpressing βIII-tubulin. tandfonline.com | Preclinical studies demonstrate that certain colchicine-site inhibitors retain activity in taxane-resistant models with high βIII-tubulin expression. tandfonline.com | |

| Drug Efflux | Overexpression of P-glycoprotein (P-gp/MDR1) in cancer cell lines leads to reduced intracellular accumulation and increased resistance to a broad range of microtubule inhibitors. nih.govnih.gov | Co-administration of P-gp inhibitors or development of inhibitors that are not substrates for P-gp. acs.orgmdpi.com | In vitro studies show that P-gp inhibitors can restore sensitivity to chemotherapeutic agents in resistant cell lines. mdpi.com |

| Combination with antiangiogenic agents like bevacizumab has been shown to resensitize P-gp-overexpressing tumor xenografts to paclitaxel. nih.gov | In vivo studies in nude mice with resistant tumor xenografts demonstrated enhanced efficacy of the combination therapy. nih.gov |

Computational Approaches in Chemical Biology

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying the binding modes of ligands within the active sites of proteins.

Identification of Putative Binding Sites

In the context of developing novel therapeutic agents, derivatives of N-(3,4,5-trimethoxyphenyl)propanamide have been investigated for their interaction with various protein targets. For instance, a series of 2-mercaptoquinazoline analogues incorporating the trimethoxyphenyl moiety have been docked into the epidermal growth factor receptor (EGFR) kinase domain. researchgate.net These studies aim to understand how these compounds bind to the putative binding site of the enzyme. researchgate.net The 3,4,5-trimethoxyphenyl group is a key structural feature in many of these molecules, and its orientation within the binding pocket is crucial for activity.

Prediction of Binding Affinity and Pose

The following table summarizes the binding energy of some compounds containing the trimethoxyphenyl moiety against the EGFR protein target, as reported in a study on designed drug candidates.

| Compound | Binding Energy (kcal/mol) |

| H-1 | -8.4 |

| H-2 | -8.9 |

| H-3 | -8.1 |

| Doxorubicin (Standard) | -7.6 |

This data is for illustrative purposes to show the binding energies of compounds containing a trimethoxyphenyl moiety, as specific data for this compound was not available in the search results. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. While specific MD simulation studies focused solely on this compound were not identified, research on more complex derivatives containing this moiety highlights the utility of this approach. For instance, MD simulations have been performed on potent antitumor compounds to understand their dynamic behavior and interactions within the active sites of targets like VEGFR2 and EGFR. researchgate.net These simulations can reveal the stability of key hydrogen bonds and hydrophobic interactions, to which the trimethoxyphenyl group is expected to contribute significantly.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for predicting the activity of new compounds and for understanding the physicochemical properties that are important for their function.

In Silico ADME Prediction and Pharmacokinetic Modeling (Preclinical Focus)

The journey of a drug candidate from the laboratory to clinical application is fraught with challenges, a primary one being its pharmacokinetic profile. A compound's absorption, distribution, metabolism, and excretion (ADME) properties are critical determinants of its efficacy and safety. In silico ADME prediction offers a powerful, cost-effective preliminary screen to assess the drug-likeness of a molecule like this compound before committing to extensive laboratory synthesis and testing.

Computational models are employed to estimate a range of physicochemical and pharmacokinetic parameters. These models are often based on quantitative structure-property relationships (QSPR) and are trained on large datasets of experimentally characterized compounds. For this compound, a typical in silico ADME assessment would involve the calculation of key descriptors that influence its behavior in the body.

Key Physicochemical Properties and Drug-Likeness:

One of the most common initial filters is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight less than 500 Daltons

Log P (a measure of lipophilicity) less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

The predicted properties for this compound and its compliance with these rules are often summarized in a data table.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | ~239.27 g/mol | Yes |

| Log P | ~1.5 - 2.5 | Yes |

| Hydrogen Bond Donors | 1 | Yes |

| Hydrogen Bond Acceptors | 4 | Yes |

| Molar Refractivity | ~65 - 70 | N/A |

| Polar Surface Area | ~60 - 70 Ų | N/A |

Note: The values presented are estimates based on standard computational algorithms and may vary slightly between different prediction software.

Pharmacokinetic Predictions:

Beyond basic physicochemical properties, more sophisticated models can predict specific pharmacokinetic behaviors. These can include:

Human Intestinal Absorption (HIA): Predicting the percentage of the compound that will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: Assessing the likelihood of the compound crossing the BBB, which is crucial for drugs targeting the central nervous system.

CYP450 Enzyme Inhibition: Predicting potential drug-drug interactions by estimating whether the compound will inhibit major metabolic enzymes like CYP2D6 or CYP3A4.

Plasma Protein Binding: Estimating the extent to which the compound will bind to proteins in the blood, which affects its distribution and availability.

While specific in silico ADME studies focused solely on this compound are not extensively published, research on structurally similar compounds, such as N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, demonstrates the application of these methods. nih.gov Such studies utilize molecular docking and molecular dynamics simulations to correlate predicted properties with experimental results, providing a framework for understanding how modifications to the core structure can fine-tune pharmacokinetic profiles. nih.gov

Virtual Screening and Library Design Based on the Scaffold

The this compound structure represents a valuable scaffold for the discovery of new bioactive molecules. A chemical scaffold is a core molecular framework upon which a variety of substituents can be placed, creating a library of related compounds. Virtual screening and library design are computational techniques that leverage this principle to explore a vast chemical space for potential drug candidates.

The Scaffold Concept:

The 3,4,5-trimethoxyphenyl moiety is a well-known pharmacophore present in a number of biologically active compounds, including the tubulin polymerization inhibitor combretastatin (B1194345) A-4. nih.gov This suggests that the this compound scaffold could serve as a starting point for designing inhibitors of various protein targets. The goal of library design is to systematically modify the scaffold to optimize interactions with a specific biological target and improve desired properties.

Virtual Screening:

Virtual screening is a computational method used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of the this compound scaffold, a virtual screening campaign would involve:

Target Selection: Identifying a protein of interest, for example, a kinase or a receptor implicated in a disease.

Library Generation: Creating a virtual library of compounds by adding different chemical groups (R-groups) to the this compound core.

Molecular Docking: Using computational algorithms to predict the binding mode and affinity of each compound in the library to the active site of the target protein.

Research on quinazolinone analogues has utilized the N-(3,4,5-trimethoxyphenyl)acetamide/propanamide moiety in virtual screening efforts targeting the ATP binding site of the epidermal growth factor receptor (EGFR). researchgate.netresearchgate.net These studies aim to predict whether the designed compounds can adopt a binding pose similar to known EGFR inhibitors. researchgate.net

Library Design:

Based on the results of virtual screening and an understanding of the structure-activity relationships (SAR), a more focused library of compounds can be designed for synthesis and biological evaluation. The design process involves selecting R-groups that are predicted to enhance binding affinity, improve selectivity, and maintain favorable ADME properties.

For instance, a hypothetical library based on the this compound scaffold could be designed to explore the impact of different substituents on the propanamide nitrogen or the phenyl ring.

Table 2: Hypothetical Library Design Based on the this compound Scaffold for a Kinase Target

| Compound ID | R1-Group (on propanamide) | R2-Group (on phenyl ring) | Predicted Binding Affinity (Docking Score) |

| Lib-001 | Methyl | H | -7.5 kcal/mol |

| Lib-002 | Ethyl | H | -7.8 kcal/mol |

| Lib-003 | H | 4-Chloro | -8.2 kcal/mol |

| Lib-004 | H | 4-Fluoro | -8.1 kcal/mol |

| Lib-005 | Methyl | 4-Chloro | -8.9 kcal/mol |

Note: The docking scores are hypothetical and for illustrative purposes only, representing the predicted binding energy.

This rational design approach, guided by computational modeling, allows researchers to prioritize the synthesis of compounds with the highest probability of success. The use of the 3,4,5-trimethoxybenzoyl group in the design of potent and selective phosphodiesterase 5 inhibitors further illustrates the utility of this scaffold in drug discovery. nih.govucsd.edu By combining pharmacophoric elements from different known drugs into a single scaffold, novel multi-target agents can be developed. nih.gov

Analog Development and Diversification Strategies

Design and Synthesis of N-(3,4,5-trimethoxyphenyl)propanamide Analogues for Specific Therapeutic Applications

The design and synthesis of analogues based on the N-(3,4,5-trimethoxyphenyl) moiety are central to discovering new therapeutic agents. The 3,4,5-trimethoxyphenyl (TMP) group is a crucial pharmacophore found in various biologically active molecules, including combretastatin (B1194345) A-4, a potent tubulin polymerization inhibitor. nih.gov Researchers have systematically modified structures containing the TMP group to enhance efficacy against various diseases, particularly cancer and neurological disorders.

One common strategy involves replacing or modifying the propanamide linker. For instance, studies on chalcone-trimethoxycinnamide hybrids have shown that the nature of the linker is critical for antiproliferative activity. Replacing a 3,4,5-trimethoxycinnamoyl group with a 3,4,5-trimethoxyphenyl group, thereby removing an α,β-unsaturated ketone, was found to reduce activity, highlighting the importance of this specific feature. mdpi.com Isosteric replacement of an amide linker with a retro-amide has also been explored, with results indicating that the orientation of the amide bond relative to the TMP ring can significantly impact biological effect. mdpi.com

Another approach is the synthesis of heterocyclic derivatives. New series of 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines have been synthesized and evaluated for their anticancer activity. mdpi.com The synthesis often begins with the bromination of 1-(3,4,5-trimethoxyphenyl)ethan-1-one, followed by cyclization with thiourea (B124793) to form a key thiazole intermediate. mdpi.com This intermediate can then be reacted with various pyrimidine (B1678525) derivatives to generate a library of compounds for screening. mdpi.com Similarly, vinyl amide-, imidazolone-, and triazinone-linked combretastatin analogues featuring the TMP ring have been developed, with some triazinone-linked compounds showing potent cytotoxic activity against breast cancer cells. nih.govresearchgate.net

For applications beyond cancer, N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized as potential memory enhancers. nih.gov These compounds, which possess acetylcholinesterase-inhibiting activity, demonstrated a dose-dependent increase in memory retention in preclinical models. nih.gov The research underscores the versatility of the TMP scaffold in designing molecules for diverse therapeutic targets.

Table 1: Examples of this compound Analogues and Their Applications

| Analogue Class | Structural Modification | Therapeutic Application | Research Finding | Citation |

|---|---|---|---|---|

| Thiazole-Pyrimidine Hybrids | Propanamide linker replaced with a thiazole-pyrimidine core | Anticancer | Compound 4b showed promising cytostatic activity against multiple cancer cell lines, particularly non-small cell lung cancer. | mdpi.com |

| Triazinone-linked Analogues | Propanamide linker replaced with a triazinone linker | Anticancer (Tubulin Inhibition) | Triazinone-linked analogues exhibited potent cytotoxic activity in sub-micromolar concentrations against breast cancer cells. | nih.govresearchgate.net |